(2-methylbenzyl)(4-piperidinylmethyl)amine dihydrochloride
Overview
Description
(2-methylbenzyl)(4-piperidinylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.1316542 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Science and Toxicology
Occurrence and Behavior of Parabens in Aquatic Environments : Parabens, including benzyl parabens, are widely used as preservatives in various consumer products. Their ubiquity in surface water and sediments due to continuous environmental introduction has raised concerns about their potential as weak endocrine disrupters. Research by Haman et al. (2015) reviews the fate of parabens in aquatic environments, highlighting their biodegradability and the formation of more stable chlorinated by-products through reactions with free chlorine Haman, X. Dauchy, C. Rosin, & J. Munoz, 2015.
Pharmacology and Biomedical Applications
Dopamine D2 Receptor Ligands : Compounds with structures incorporating elements such as piperidine have been explored for their therapeutic potential in treating neuropsychiatric disorders. Jůza et al. (2022) provide an overview of D2 receptor modulators, highlighting the importance of structural components for high receptor affinity. This research underscores the role of cyclic amines and aromatic moieties in developing treatments for conditions like schizophrenia and Parkinson's disease Jůza, K. Musílek, E. Mezeiova, O. Soukup, & J. Korábečný, 2022.
Environmental Toxicology of Organic Compounds
Degradation of Organic Pollutants : The treatment of persistent organic pollutants in wastewater through enzymatic methods involving redox mediators is a growing area of interest. Husain and Q. Husain (2007) review the applications of enzymes like laccases and peroxidases in the presence of redox mediators to enhance the degradation of recalcitrant compounds Husain & Q. Husain, 2007.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13;;/h2-5,13,15-16H,6-11H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGZXTDEDRFMLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2CCNCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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